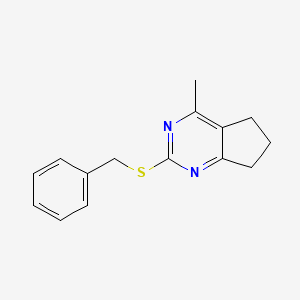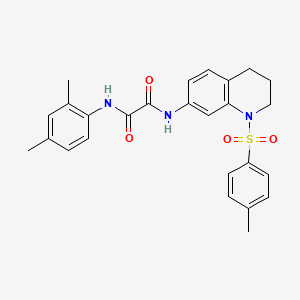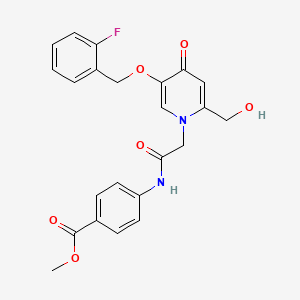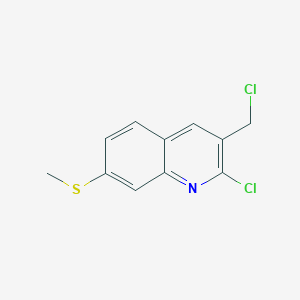
2-Chloro-3-(chloromethyl)-7-(methylsulfanyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-3-(chloromethyl)quinoline” is a chemical compound with the molecular formula C10H7Cl2N . It is used as an intermediate in the synthesis of other chemical compounds .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(chloromethyl)quinoline” consists of a quinoline ring with chlorine atoms attached at the 2nd and 3rd positions . The 3rd position also has a chloromethyl group attached .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis, and activation by lithium fluoride or magnesium chloride . The specific chemical reactions that “2-Chloro-3-(chloromethyl)-7-(methylsulfanyl)quinoline” undergoes are not specified in the sources I found.Physical And Chemical Properties Analysis
“2-Chloro-3-(chloromethyl)quinoline” is a solid compound . It has a molecular weight of 212.07 .Aplicaciones Científicas De Investigación
Photochemical Reactions
2-(Dimethylcarbamoyl)quinolines, through photochemical reactions, can be converted into other chemical entities, demonstrating the utility of quinolines in synthesizing new compounds. This process highlights the role of quinolines in chemical transformations under specific conditions, such as irradiation in a nitrogen atmosphere, which could be relevant for developing novel materials or pharmaceuticals (Ono & Hata, 1983).
Coordination Chemistry
Quinoline-based monothioether ligands have been used to design discrete polynuclear metal complexes, demonstrating the application of quinolines in forming complex structures with metals. This research area is crucial for developing new materials with potential applications in catalysis, molecular recognition, and more (Song et al., 2003).
Antimicrobial Activity
Certain quinoline derivatives exhibit significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents. This application is particularly relevant in the pharmaceutical industry, where there is a constant need for new drugs to combat resistant microbial strains (Singh et al., 2010).
Synthesis of Novel Compounds
Quinolines can serve as key intermediates in the synthesis of various novel compounds. For example, reactions involving quinoline derivatives with sulfur nucleophiles lead to the synthesis of new sulfur-containing quinoline derivatives, which are important due to their biological activity and potential use in therapeutic applications (Aleksanyan & Hambardzumyan, 2014).
Photovoltaic Applications
Quinoline derivatives have been explored for their photovoltaic properties, indicating their potential use in organic–inorganic photodiode fabrication. This research highlights the role of quinoline compounds in the development of renewable energy technologies, particularly in improving the efficiency and performance of photovoltaic devices (Zeyada et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-3-(chloromethyl)-7-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NS/c1-15-9-3-2-7-4-8(6-12)11(13)14-10(7)5-9/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPDJKQUDGUIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=NC(=C(C=C2C=C1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(chloromethyl)-7-(methylsulfanyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)
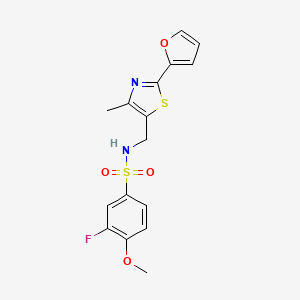
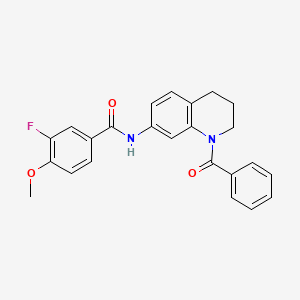
![5-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2740888.png)
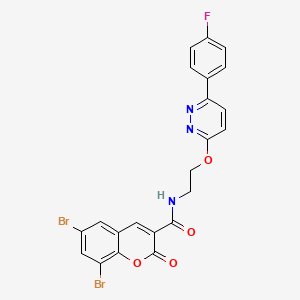
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)
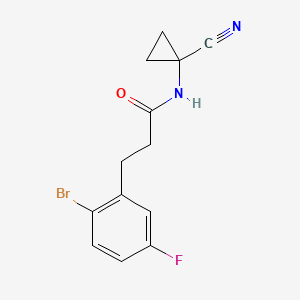
![4,7,8-Trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2740897.png)
![6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740898.png)
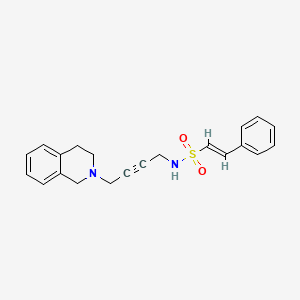
![[1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2740900.png)
